Imidazole

Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring with one nitrogen atom at position 1 and another nitrogen or oxygen atom at position 3. These molecules exhibit diverse chemical properties due to their unique structure, making them versatile in various applications.

Commonly used imidazoles include 2-methylimidazole and 4-methylimidazole, which find applications in pharmaceuticals, agricultural chemicals, and industrial processes. In the pharmaceutical industry, imidazoles are utilized as intermediates or active ingredients in antifungal drugs like clotrimazole. Their ability to inhibit fungal growth makes them valuable in treating various skin infections.

In agriculture, certain imidazoles serve as insecticides, contributing to pest control strategies by disrupting specific nervous system functions of insects. Moreover, their role as fungicides further enhances crop protection, ensuring higher yields and better quality produce.

The versatile structural features of imidazoles allow for modification through functional groups at various positions within the ring, leading to a wide range of potential derivatives with tailored properties for different applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

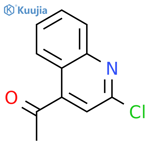

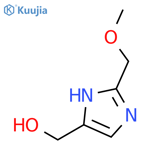

|

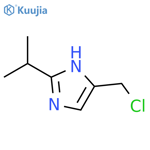

4-(Chloromethyl)-2-isopropyl-1h-imidazole | 57118-88-4 | C7H11ClN2 |

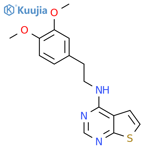

|

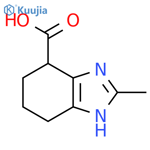

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid | 1368167-06-9 | C9H12N2O2 |

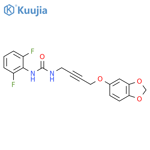

|

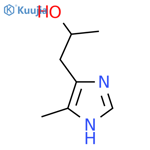

1-(4-methyl-1H-imidazol-5-yl)propan-2-ol | 1537630-91-3 | C7H12N2O |

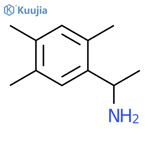

|

2-(2-Chloroethyl)-1H-imidazole | 1341963-55-0 | C5H7ClN2 |

|

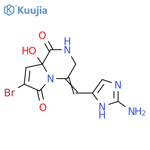

Oxocyclostylidol | 910450-17-8 | C11H10BrN5O3 |

|

1H-Imidazole-5-ethanol; O-Ac | 6772-10-7 | C7H10N2O2 |

|

2-(methoxymethyl)-1H-imidazol-4-ylmethanol | 68282-43-9 | C6H10N2O2 |

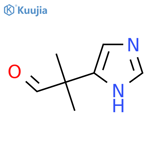

|

2-(1H-imidazol-5-yl)-2-methylpropanal | 2138085-76-2 | C7H10N2O |

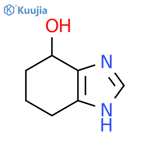

|

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol | 343269-89-6 | C7H10N2O |

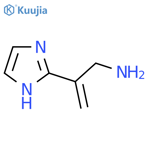

|

2-(1H-imidazol-2-yl)prop-2-en-1-amine | 2228364-08-5 | C6H9N3 |

Verwandte Literatur

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Empfohlene Lieferanten

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte